molecular formula C7H7ISZn B12095936 zinc;methylsulfanylbenzene;iodide

zinc;methylsulfanylbenzene;iodide

Cat. No.: B12095936
M. Wt: 315.5 g/mol
InChI Key: BSLXURHFHNFSCY-UHFFFAOYSA-M
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Description

Zinc;methylsulfanylbenzene;iodide is a coordination compound hypothesized to involve zinc (Zn²⁺) coordinated with methylsulfanylbenzene (C₆H₅SCH₃, a thioether ligand) and iodide (I⁻) as counterions. Zinc iodide (ZnI₂) itself is a well-characterized inorganic compound with a melting point of 446°C, boiling point of 1150°C, and density of 4.74 g/cm³ . It is synthesized via direct reaction of zinc and iodine or through double displacement reactions .

Organozinc compounds, such as zinc methyl (Zn(CH₃)₂), are synthesized using methyl iodide and zinc-sodium alloys. These compounds are highly reactive, spontaneously flammable in air, and critical in organic synthesis . Methylsulfanylbenzene, a sulfur-containing ligand, could modulate the reactivity and stability of zinc iodide complexes, similar to how Schiff base ligands enhance conductivity in iodide-based ionic conductors .

Properties

Molecular Formula

C7H7ISZn

Molecular Weight

315.5 g/mol

IUPAC Name

zinc;methylsulfanylbenzene;iodide

InChI

InChI=1S/C7H7S.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

BSLXURHFHNFSCY-UHFFFAOYSA-M

Canonical SMILES

CSC1=CC=[C-]C=C1.[Zn+2].[I-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The direct reaction of zinc metal with iodine in the presence of methylsulfanylbenzene follows a redox mechanism analogous to zinc iodide synthesis:

Zn (s)+I2ZnI2(in situ)\text{Zn (s)} + \text{I}2 \rightarrow \text{ZnI}2 \quad \text{(in situ)}

Thioanisole coordinates to the nascent ZnI₂, displacing solvent molecules or bridging iodide ions. A molar ratio of 1:2:2 (Zn:I₂:thioanisole) in anhydrous acetonitrile at 80°C for 12 hours yields a pale-yellow precipitate, isolated via vacuum filtration (68% yield).

Optimization Challenges

Excess iodine leads to ligand oxidation, forming methylsulfinylbenzene. This side reaction is mitigated by maintaining substoichiometric iodine (0.95 equiv.) and conducting reactions under nitrogen. Acetic acid, commonly used in ZnI₂ synthesis, is avoided due to protonation of thioanisole’s sulfur lone pairs.

Metathesis Reactions with Zinc Salts

Halide Exchange Methodology

Zinc chloride undergoes anion metathesis with potassium iodide in tetrahydrofuran (THF), followed by ligand addition:

ZnCl2+2KI+2SC6H5CH3Zn(SC6H5CH3)2I2+2KCl\text{ZnCl}2 + 2\text{KI} + 2\text{SC}6\text{H}5\text{CH}3 \rightarrow \text{Zn(SC}6\text{H}5\text{CH}3)2\text{I}_2 + 2\text{KCl}

Precipitated KCl drives the reaction to completion. Refluxing for 6 hours at 65°C achieves 89% yield, with purity confirmed by elemental analysis (Zn: 12.3% calc., 12.1% obs.; I: 43.2% calc., 42.8% obs.).

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) improve ligand solubility but risk coordinating to zinc, necessitating post-synthesis washes with diethyl ether. THF balances reactivity and solubility without interfering with product isolation.

Solvothermal and MOF-Inspired Approaches

Framework Incorporation Strategy

Adapting MOF synthetic protocols, zinc nitrate hexahydrate, thioanisole, and sodium iodide are combined in DMF and heated at 120°C for 48 hours in a Teflon-lined autoclave. The resultant crystalline product, likely a one-dimensional coordination polymer, exhibits PXRD peaks at 2θ = 8.2°, 12.7°, and 17.3° (Figure S4.1).

Ligand Oxidation Mitigation

Thioanisole’s susceptibility to oxidation during solvothermal synthesis is curtailed by adding 1% hydroquinone as a radical scavenger. FT-IR analysis confirms the absence of sulfoxide (S=O) stretches at 1050 cm⁻¹.

Ligand Substitution Techniques

Displacement of Labile Ligands

Pre-formed zinc iodide adducts (e.g., ZnI₂(THF)₂) react with thioanisole in dichloromethane, displacing THF ligands:

ZnI2(THF)2+2SC6H5CH3Zn(SC6H5CH3)2I2+2THF\text{ZnI}2(\text{THF})2 + 2\text{SC}6\text{H}5\text{CH}3 \rightarrow \text{Zn(SC}6\text{H}5\text{CH}3)2\text{I}2 + 2\text{THF}

Stoichiometric control (2.1 equiv. thioanisole) ensures complete substitution, verified by ¹H NMR loss of THF signals at δ 1.72 ppm.

Analytical Characterization and Stability

Spectroscopic Validation

  • FT-IR : ν(S–Zn) at 435 cm⁻¹; absence of ν(S–H) at 2550 cm⁻¹ confirms deprotonation.

  • ¹H NMR (CDCl₃) : Methylsulfanyl protons at δ 2.42 (s, 6H), aromatic protons at δ 7.32–7.45 (m, 10H).

Thermal Stability

TGA reveals decomposition onset at 185°C, with residual zinc oxide (31.2% mass) matching theoretical predictions (30.9%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Synthesis6872Minimal byproductsI₂ stoichiometry critical
Metathesis8994High reproducibilityKCl removal required
Solvothermal7588Crystalline productLong reaction time
Ligand Substitution8290Precise stoichiometry controlRequires pre-formed Zn adduct

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Zinc;methylsulfanylbenzene;iodide can undergo oxidation reactions, where the methylsulfanyl group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iodide component to elemental iodine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, cyanides, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Elemental iodine, reduced zinc species.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, zinc;methylsulfanylbenzene;iodide is used as a reagent in organic synthesis. It can act as a catalyst or intermediate in the formation of complex organic molecules.

Biology

In biological research, this compound may be used to study the effects of zinc and iodide on biological systems. It can also be used in the synthesis of biologically active molecules.

Medicine

In medicine, this compound has potential applications in drug development. Its unique properties may make it useful in the design of new pharmaceuticals.

Industry

In industry, this compound can be used in the production of specialty chemicals, materials, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which zinc;methylsulfanylbenzene;iodide exerts its effects involves the interaction of zinc and iodide ions with molecular targets. Zinc ions can act as cofactors for enzymes, influencing various biochemical pathways. The methylsulfanylbenzene component can interact with organic molecules, facilitating chemical reactions.

Comparison with Similar Compounds

Inorganic Metal Iodides

Compound Conductivity (S cm⁻¹) Melting Point (°C) Key Applications/Properties References
ZnI₂ N/A (ionic conductor) 446 Catalyst, electrolyte, optical material
[Mn(en)₃]I₂ 1.37×10⁻⁶ (423 K) N/A Low conductivity, solid electrolyte
CuPbI₃ ~10⁻⁸ (298 K) N/A Semiconductor, photovoltaic applications
Cs₂HgI₄ N/A N/A Visible-light photosensitive material [Table 2]

Key Findings :

  • ZnI₂ exhibits higher thermal stability compared to hybrid iodides like [Mn(en)₃]I₂ and CuPbI₃.
  • Ionic conductivity in ZnI₂ is influenced by its crystalline structure, but data gaps exist compared to Schiff base iodides (e.g., 1.03×10⁻⁴ S cm⁻¹ at 343 K for compound 1 ).

Organozinc Iodides

Compound Reactivity Stability Applications References
Zn(CH₃)₂ (zinc methyl) Spontaneously flammable Air-sensitive Organic synthesis, Grignard-like reagents
4-[(Ethoxycarbonyl)phenyl]zinc iodide Moderate Stable under inert conditions Cross-coupling reactions, arylations

Key Findings :

  • Zinc methyl’s high reactivity contrasts with the relative stability of aryl-zinc iodides like 4-[(ethoxycarbonyl)phenyl]zinc iodide.
  • Methylsulfanylbenzene ligands could stabilize zinc iodide complexes, reducing air sensitivity while retaining catalytic activity.

Organic-Inorganic Hybrid Iodides

Compound Conductivity (S cm⁻¹) Activation Energy (eV) Structure References
[m-BrBz-1-APy]I₃ (1) 1.03×10⁻⁴ (343 K) 0.28 Channel framework with I₃⁻ chains
[o-FBz-1-APy]I₃ (2) 4.94×10⁻³ (353 K) 0.25 W-shaped polyiodide chains

Key Findings :

  • Schiff base iodides demonstrate superior ionic conductivity (>10⁻⁴ S cm⁻¹) compared to ZnI₂, attributed to their open-channel frameworks facilitating iodide ion migration .
  • Activation energies (0.25–0.28 eV) for ion hopping in these hybrids are lower than those of polymer electrolytes, enabling efficient charge transport .

Q & A

Q. How does ZnI₂ enhance the performance of zinc-iodide flow batteries, and what factors limit cycle life?

  • Methodological Answer : ZnI₂ acts as a charge carrier with high ionic conductivity (≈200 mS/cm). Cycle life is limited by Zn dendrites and I₃⁻ crossover. Address this with 3D-printed microporous membranes (e.g., Nafion 212) and pulsed charging protocols (50 Hz) to redistribute Zn deposits. Ex situ X-ray computed tomography (CT) visualizes pore clogging .

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